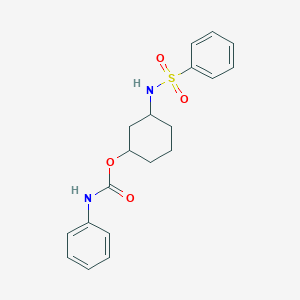

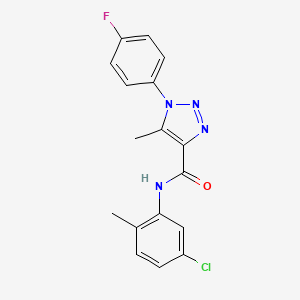

3-(Phenylsulfonamido)cyclohexyl phenylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of new derivatives based on N-(phenylcarbamoyl)benzenesulfonamide scaffold with chemical optimizations on the linker and phenyl ring B is outlined in Schemes 1 and 2 .Chemical Reactions Analysis

The sulfonylurea linker can tolerate chemical modifications with either simply changing over the position of carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group . This leads to the identification of several more potent and diversified NLRP3 antagonists with low nanomolar inhibitory activities .Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated the synthesis of novel compounds incorporating sulfamoyl moieties, showing significant antimicrobial and antifungal activities. For example, Darwish et al. (2014) synthesized new heterocyclic compounds with a sulfamoyl moiety, exhibiting promising results as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Similarly, Li et al. (2013) designed and synthesized N-substituted phenyl-2-acyloxycyclohexylsulfonamides with high fungicidal activity, outperforming some commercial fungicides (Li, Cui, Chen, Wu, Qi, & Ji, 2013).

Anti-sepsis Agents

Yamada et al. (2008) discovered that certain cyclohexene derivatives, through modification of the sulfonamide spacer moiety, showed potent inhibitory activity against the production of nitric oxide (NO) and inflammatory cytokines, presenting a promising approach for anti-sepsis therapies (Yamada, Ichikawa, Ii, Itoh, Tamura, & Kitazaki, 2008).

Anticancer Research

The exploration into anticancer applications has led to the synthesis of compounds like 2-(phenylsulfonyl)-2H-1,2,3-triazole, which exhibited moderate activity against various cancer cell lines. Salinas-Torres et al. (2022) reported that this compound showed growth inhibition percentages ranging from 10.83% to 17.64% against renal, central nervous system, colon, and breast cancer cell lines (Salinas-Torres, Portilla, Rojas, Becerra, & Castillo, 2022).

Mechanism of Action

Target of Action

The primary target of 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .

Mode of Action

3-(Phenylsulfonamido)cyclohexyl phenylcarbamate interacts with the NLRP3 inflammasome, inhibiting its activation . This inhibition results in a decrease in the production of proinflammatory factors .

Biochemical Pathways

The compound affects the pathway involving the NLRP3 inflammasome and the production of proinflammatory factors . Specifically, it inhibits the activation of the NLRP3 inflammasome, which is known to be controlled by a two-step signal: the priming step (signal 1) and the activating step (signal 2) . The priming step is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β .

Pharmacokinetics

Its unique structure allows for diverse applications, ranging from drug discovery to polymer synthesis, suggesting that it may have favorable pharmacokinetic properties.

Result of Action

The result of the action of 3-(Phenylsulfonamido)cyclohexyl phenylcarbamate is a decrease in the production of proinflammatory factors, including IL-1β . This leads to a reduction in the inflammatory responses in the brain, which can contribute to neuronal cell death and injuries .

properties

IUPAC Name |

[3-(benzenesulfonamido)cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c22-19(20-15-8-3-1-4-9-15)25-17-11-7-10-16(14-17)21-26(23,24)18-12-5-2-6-13-18/h1-6,8-9,12-13,16-17,21H,7,10-11,14H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWWCAXLFMDUFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide](/img/structure/B2509833.png)

![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2509842.png)

![N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2509848.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2509849.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2509850.png)